molecular formula C4H4F2N2 B1530618 4-(difluoromethyl)-1H-pyrazole CAS No. 1211589-69-3

4-(difluoromethyl)-1H-pyrazole

Cat. No.: B1530618
CAS No.: 1211589-69-3
M. Wt: 118.08 g/mol
InChI Key: DVFOWRRDDWWJRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(difluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C4H4F2N2 and its molecular weight is 118.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

4-(Difluoromethyl)-1H-pyrazole and its derivatives are key scaffolds in organic chemistry, especially in "click" chemistry. They are utilized for their reactivity in various chemical reactions. For instance, 4-fluoro-4-methyl-4H-pyrazoles show significant reactivity in Diels–Alder reactions. These compounds are created through late-stage fluorination, offering a reliable route for synthesis (Abularrage et al., 2020). Moreover, pyrazoles derived from 4-difluoromethylsydnones exhibit high regioselectivity in alkyne cycloaddition reactions, producing fluoromethylpyrazole products (Foster et al., 2013).

Biological and Pharmacological Activities

In the realm of biology and pharmacology, various derivatives of this compound are synthesized for their potential activities. A significant example is the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which have been tested for antifungal activities against phytopathogenic fungi. Some of these derivatives showed higher antifungal activity than existing fungicides (Du et al., 2015).

Coordination Chemistry and Material Science

The chemistry of this compound extends to materials science. Highly fluorinated pyrazoles, such as those with difluoromethyl groups, are used for their unique properties in the preparation of bioactive compounds and various materials due to their rich coordination chemistry (Maspero et al., 2012). They contribute to the development of new chemical entities featuring pyrazole nuclei, which are vital in CropScience and oncology research (Guillou et al., 2011).

Antioxidant and Radical Scavenging Properties

Derivatives of this compound have been explored for their antioxidant properties. For example, 3,5-dimethyl-1H-pyrazole derivatives have shown significant in vitro antioxidant activities. Some compounds in this category demonstrated potential radical scavenging capacities, making them a subject of interest in pharmaceutical research (Karrouchi et al., 2019).

Mechanism of Action

Target of Action

The primary target of 4-(difluoromethyl)-1H-pyrazole derivatives is the enzyme cyclooxygenase-2 . This enzyme plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

This compound derivatives interact with cyclooxygenase-2 through molecular docking . The strong affinity of certain derivatives towards the enzyme is attributed to the existence of three hydrogen bonds and several hydrophobic interactions between the drug and the essential amino acid residues of the receptor . This interaction inhibits the enzyme’s activity, thereby reducing the production of prostaglandins and mitigating inflammation .

Biochemical Pathways

The inhibition of cyclooxygenase-2 by this compound derivatives affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting cyclooxygenase-2, these derivatives reduce the production of prostaglandins, thereby alleviating symptoms associated with inflammation .

Pharmacokinetics

The difluoromethyl group significantly influences the parent pyrazole molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives . The incorporation of the difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of the compounds, both of which are critical considerations in the field of medication design . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the activity of cyclooxygenase-2, these derivatives decrease the production of prostaglandins, which are key mediators of inflammation . This results in the alleviation of symptoms associated with inflammation, such as pain and swelling .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction outcomes of the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones, which are derivatives of this compound, are restricted by the reaction environment . .

Biochemical Analysis

Biochemical Properties

4-(Difluoromethyl)-1H-pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, molecular docking studies have shown that derivatives of this compound exhibit strong binding affinities with cyclooxygenase-2 (COX-2) enzymes. These interactions are characterized by the formation of hydrogen bonds and hydrophobic interactions, which contribute to the compound’s stability and reactivity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit anti-inflammatory, antibacterial, antifungal, and anticancer properties, impacting cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of COX-2 enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, although its efficacy may decrease due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anti-inflammatory and anticancer activities. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, which are crucial for its biological activity. The compound’s lipophilicity also plays a role in its distribution across cellular membranes .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization influences its interactions with biomolecules and its overall efficacy in biochemical reactions .

Properties

IUPAC Name

4-(difluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2N2/c5-4(6)3-1-7-8-2-3/h1-2,4H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFOWRRDDWWJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211589-69-3
Record name 4-(difluoromethyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(difluoromethyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(difluoromethyl)-1H-pyrazole
Reactant of Route 3
4-(difluoromethyl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-(difluoromethyl)-1H-pyrazole
Reactant of Route 5
4-(difluoromethyl)-1H-pyrazole
Reactant of Route 6
4-(difluoromethyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.